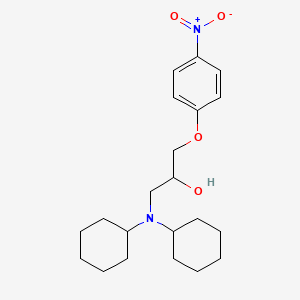
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(2-fluorophenyl)piperazine
Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(2-fluorophenyl)piperazine, commonly known as Flibanserin, is a drug that has been a subject of scientific research for its potential application in treating hypoactive sexual desire disorder (HSDD) in women.
Mechanism of Action
Flibanserin works by targeting the serotonin and dopamine receptors in the brain. It acts as a 5-HT1A agonist and 5-HT2A antagonist, which leads to an increase in dopamine and norepinephrine levels in the brain. This increase in neurotransmitter levels results in an increase in sexual desire.
Biochemical and Physiological Effects:
Flibanserin has been shown to increase sexual desire and improve sexual function in women with 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(2-fluorophenyl)piperazine. It also has a positive effect on mood and reduces symptoms of depression and anxiety. Flibanserin has been found to be well-tolerated and safe in clinical trials.
Advantages and Limitations for Lab Experiments
One of the advantages of Flibanserin is that it has a well-defined mechanism of action, which makes it a valuable tool for studying the neurobiological basis of sexual desire. However, Flibanserin has limitations in terms of its selectivity and potency, which may affect its usefulness in certain experiments.
Future Directions
There are several future directions for research on Flibanserin. One area of research is the development of more selective and potent compounds that target the serotonin and dopamine receptors in the brain. Another area of research is the investigation of the long-term effects of Flibanserin on sexual desire and function. Additionally, more research is needed to understand the effects of Flibanserin on different populations, such as men and postmenopausal women.
Conclusion:
In conclusion, Flibanserin is a drug that has been a subject of scientific research for its potential application in treating 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(2-fluorophenyl)piperazine in women. It works by targeting the serotonin and dopamine receptors in the brain, which leads to an increase in sexual desire. Flibanserin has been found to be well-tolerated and safe in clinical trials, but it has limitations in terms of its selectivity and potency. There are several future directions for research on Flibanserin, including the development of more selective and potent compounds and the investigation of its long-term effects on sexual desire and function.
Scientific Research Applications
Flibanserin has been the subject of extensive scientific research for its potential application in treating 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(2-fluorophenyl)piperazine in women. This compound is a condition characterized by a lack of sexual desire that causes significant distress or interpersonal difficulty. Flibanserin works by targeting the serotonin and dopamine receptors in the brain, which are responsible for regulating sexual desire.
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-14-5-1-2-6-15(14)21-9-11-22(12-10-21)19(23)18-13-24-16-7-3-4-8-17(16)25-18/h1-8,18H,9-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRAVVFFPOBUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-naphthylsulfonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3983037.png)
![1-butyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3983038.png)

![N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3983047.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3983067.png)


![2-chloro-N-({[2-methyl-4-nitro-5-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3983097.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-(2-methylbenzyl)-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3983099.png)
![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-fluorobenzamide](/img/structure/B3983113.png)

